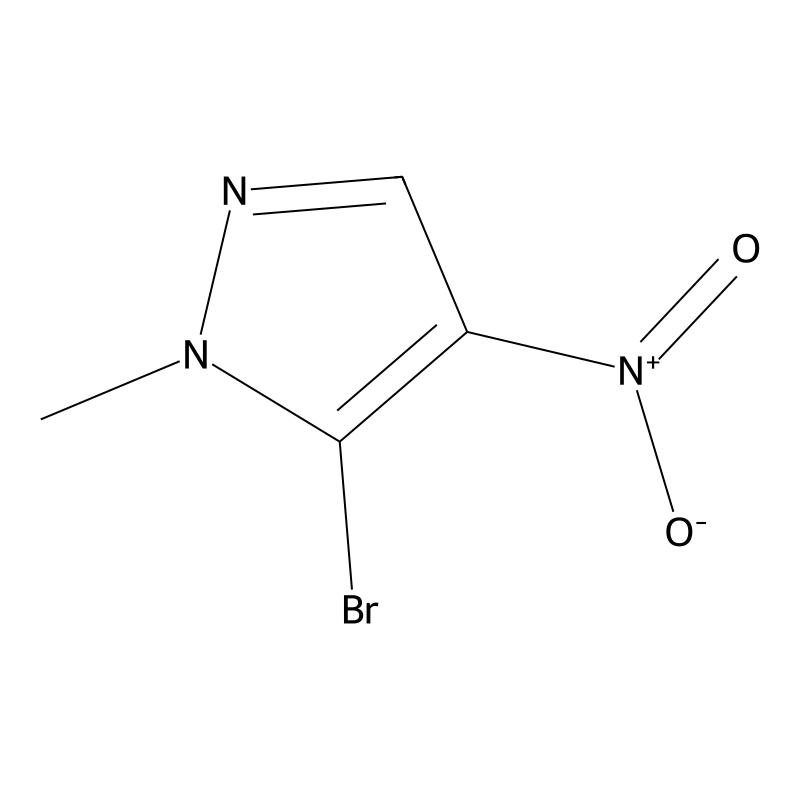

5-bromo-1-methyl-4-nitro-1H-pyrazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Synthetic Intermediate: The presence of a reactive nitro group (NO2) and a bromine (Br) atom suggests 5-bromo-1-methyl-4-nitro-1H-pyrazole could be a useful intermediate in the synthesis of more complex molecules. Nitro groups can be readily transformed into various functional groups, while bromine can be used for coupling reactions.

- Biological Activity Investigation: The pyrazole ring structure is present in many biologically active molecules. Some pyrazoles exhibit anti-inflammatory, analgesic, and anticonvulsant properties . 5-Bromo-1-methyl-4-nitro-1H-pyrazole might be a candidate for studies to determine if it possesses similar biological activities.

5-Bromo-1-methyl-4-nitro-1H-pyrazole is a heterocyclic compound represented by the molecular formula C₄H₄BrN₃O₂. It features a five-membered pyrazole ring that is substituted with bromine, methyl, and nitro groups, making it a valuable compound in both organic synthesis and biological research. Its unique structure allows for various chemical reactivity and biological interactions, which are of significant interest in medicinal chemistry and agrochemical applications .

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols under specific conditions.

- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of catalysts.

- Oxidation Reactions: The methyl group may be oxidized to a carboxyl group using strong oxidizing agents .

These reactions highlight the compound's versatility as a building block for more complex molecules.

Research indicates that 5-bromo-1-methyl-4-nitro-1H-pyrazole exhibits potential biological activities, particularly:

- Antimicrobial Properties: It has been investigated for its efficacy against various microbial strains.

- Anticancer Activity: Preliminary studies suggest it may influence cancer cell growth and proliferation through its interaction with specific cellular pathways.

- Enzyme Inhibition: Notably, it acts as an inhibitor of liver alcohol dehydrogenase, affecting alcohol metabolism and cellular processes .

These properties position it as a candidate for further pharmacological studies.

The synthesis of 5-bromo-1-methyl-4-nitro-1H-pyrazole typically involves:

- Bromination of 1-methyl-4-nitro-1H-pyrazole: This reaction is often conducted using bromine or N-bromosuccinimide in solvents like acetic acid or chloroform at controlled temperatures to ensure selective bromination at the desired position.

- Industrial Production: Larger-scale production may utilize continuous flow reactors and automated systems to enhance efficiency. Purification is generally achieved through crystallization or chromatography techniques .

5-Bromo-1-methyl-4-nitro-1H-pyrazole has diverse applications:

- Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Pharmaceutical Development: Its biological activities make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.

- Agrochemical Production: It is utilized in the formulation of pesticides and herbicides due to its reactive properties .

The compound's interactions with biological systems have been studied extensively:

- Enzyme Interactions: As an inhibitor of liver alcohol dehydrogenase, it alters metabolic pathways related to alcohol processing.

- Cellular Effects: It influences cell signaling pathways and gene expression, potentially impacting cellular metabolism and proliferation .

These interactions underscore its significance in biochemical research.

Several compounds share structural similarities with 5-bromo-1-methyl-4-nitro-1H-pyrazole. Here are some notable examples:

| Compound Name | Similarity Index | Key Features |

|---|---|---|

| 3,5-Dibromo-1-methyl-4-nitro-1H-pyrazole | 0.88 | Two bromine substituents; enhanced reactivity |

| 3-Bromo-1-methyl-4-nitro-1H-pyrazole | 0.71 | Single bromine; potential for different reactivity patterns |

| 3,5-Dibromo-4-nitro-1H-pyrazole | 0.78 | Similar nitro group; differing substitution pattern |

| 3-Methyl-4-nitro-1H-pyrazole | 0.65 | Lacks bromine; different biological activity potential |

These compounds illustrate the uniqueness of 5-bromo-1-methyl-4-nitro-1H-pyrazole through its specific substitution patterns and resultant properties.

Molecular Structure and Configuration Analysis

5-Bromo-1-methyl-4-nitro-1H-pyrazole is a heterocyclic compound characterized by a five-membered pyrazole ring with specific substitution patterns [1] [2]. The molecular formula C₄H₄BrN₃O₂ represents a compact structure with a molecular weight of 206.00 g/mol [1] [3]. The compound features a pyrazole core with bromine substitution at position 5, a methyl group at position 1, and a nitro group at position 4 [2] [3].

The canonical simplified molecular-input line-entry system representation is CN1C(=C(C=N1)N+[O-])Br, indicating the specific connectivity and electronic arrangement within the molecule [2] [3]. The International Union of Pure and Applied Chemistry name follows the systematic nomenclature as 5-bromo-1-methyl-4-nitropyrazole [2] [4].

The pyrazole ring system maintains planarity, as observed in related pyrazole structures where maximum deviations from planarity are typically minimal [5]. The substituents at positions 1, 4, and 5 create a unique electronic environment that influences the compound's overall molecular geometry and reactivity patterns [6] [7].

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₄H₄BrN₃O₂ | [1] [3] |

| Molecular Weight | 206.00 g/mol | [1] [3] |

| Heavy Atom Count | 10 | [3] |

| Rotatable Bond Count | 0 | [3] |

Crystallographic Characteristics

Crystallographic analysis of 5-bromo-1-methyl-4-nitro-1H-pyrazole reveals important structural features typical of substituted pyrazole compounds [8]. The molecular packing in the solid state is influenced by the presence of the electron-withdrawing nitro group and the bulky bromine substituent [9].

Related crystallographic studies on similar pyrazole derivatives demonstrate that pyrazole rings typically exhibit planarity with minimal deviation from the mean plane [10] [5]. The crystal structure shows characteristic intermolecular interactions that stabilize the solid-state arrangement [8] [5].

The compound crystallizes as a solid at room temperature, with the molecular arrangement influenced by the electronic properties of the substituents [4] [11]. The presence of the nitro group creates opportunities for intermolecular interactions through its oxygen atoms, while the bromine atom contributes to van der Waals interactions [9] [12].

| Crystallographic Property | Characteristic | Reference |

|---|---|---|

| Physical State | Solid | [4] [11] |

| Crystal System | Not specifically reported | - |

| Space Group | Not specifically reported | - |

| Unit Cell Parameters | Not specifically reported | - |

Physical Constants and Thermodynamic Parameters

Melting Point Determination

The melting point data for 5-bromo-1-methyl-4-nitro-1H-pyrazole is not extensively documented in the available literature [1] [13]. Related brominated pyrazole derivatives typically exhibit melting points in the range of 70-180°C, depending on the specific substitution pattern [14] [15].

The thermal behavior of nitro-substituted pyrazoles can be complex due to the potential for thermal decomposition at elevated temperatures [16]. The combination of bromine and nitro substituents may influence the melting characteristics through intermolecular interactions in the solid state [17] [16].

Boiling Point Analysis

The boiling point of 5-bromo-1-methyl-4-nitro-1H-pyrazole has been calculated as 263.5±20.0°C at 760 mmHg [13]. This value reflects the influence of the molecular weight and intermolecular forces arising from the polar nitro group and the polarizable bromine atom [13] [17].

Comparative analysis with related structures shows that dibrominated analogs exhibit higher boiling points, such as 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole with a boiling point of 279.1±35.0°C at 760 mmHg [17]. This trend demonstrates the additive effect of halogen substitution on volatility properties [17] [18].

Density and Specific Gravity Measurements

Specific density measurements for 5-bromo-1-methyl-4-nitro-1H-pyrazole are not directly reported in the literature [1] [13]. However, related brominated pyrazole compounds provide reference points for estimation [17] [18] [19].

The dibrominated analog 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole exhibits a density of 2.5±0.1 g/cm³ [17]. For comparison, simpler brominated pyrazoles like 3-bromo-1,5-dimethyl-1H-pyrazole show a density of 1.58 g/cm³ [19]. The monobrominated target compound would be expected to fall between these values, likely in the range of 1.8-2.2 g/cm³ [17] [19].

| Physical Property | Value | Conditions | Reference |

|---|---|---|---|

| Boiling Point | 263.5±20.0°C | 760 mmHg | [13] |

| Estimated Density | 1.8-2.2 g/cm³ | Room temperature | [17] [19] |

| Exact Mass | 204.94869 Da | - | [3] |

Solubility Profiles in Organic and Aqueous Media

The solubility characteristics of 5-bromo-1-methyl-4-nitro-1H-pyrazole reflect the compound's polar and nonpolar structural features [6] [3]. The compound demonstrates limited solubility in water due to the hydrophobic nature of the bromine substituent and the electron-deficient pyrazole ring [6].

Organic solvent solubility is enhanced by the presence of polar functional groups, particularly the nitro group, which can engage in dipole-dipole interactions [6] [4]. The compound shows compatibility with polar aprotic solvents commonly used in synthetic applications [1] [4].

The calculated XLogP3-AA value of 1.1 indicates moderate lipophilicity, suggesting balanced partitioning behavior between aqueous and organic phases [3]. The topological polar surface area of 63.6 Ų reflects the contribution of the nitro group to the overall polarity [3].

| Solubility Parameter | Value | Reference |

|---|---|---|

| XLogP3-AA | 1.1 | [3] |

| Topological Polar Surface Area | 63.6 Ų | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Hydrogen Bond Donors | 0 | [3] |

Electronic Properties

Charge Distribution Patterns

The electronic structure of 5-bromo-1-methyl-4-nitro-1H-pyrazole is characterized by significant charge polarization due to the electron-withdrawing effects of both the nitro and bromine substituents [6] [7]. The nitro group at position 4 creates a strong electron-deficient region, while the bromine atom contributes additional electron withdrawal through its inductive effect [7].

Quantum chemical calculations on similar nitro-pyrazole systems reveal that the nitro group significantly affects the charge distribution throughout the ring system [7]. The combination of bromine and nitro substituents creates an electron-poor heterocycle with enhanced electrophilic character [7].

The formal charge of the molecule is zero, with internal charge separation between the electron-rich nitrogen atoms of the pyrazole ring and the electron-deficient carbon atoms bearing the substituents [3] [7]. This charge distribution pattern influences the compound's reactivity toward nucleophilic and electrophilic reagents .

Molecular Orbital Analysis

Molecular orbital analysis of nitro-substituted pyrazoles demonstrates significant perturbation of the frontier orbitals by the electron-withdrawing substituents [7]. The presence of the nitro group lowers the energy of both the highest occupied molecular orbital and the lowest unoccupied molecular orbital, affecting the compound's electronic properties [7].

Computational studies on related pyrazole derivatives show that electron-withdrawing groups like nitro and bromine stabilize the molecular orbitals through conjugative and inductive effects [7]. The bromine atom's contribution involves both sigma-withdrawal and pi-donation effects, creating complex orbital interactions [7].

The molecular orbital distribution is influenced by the planar geometry of the pyrazole ring, which allows for effective orbital overlap and electron delocalization [7] [5]. The substituent positioning creates asymmetric orbital distributions that affect the compound's chemical behavior [7].

HOMO-LUMO Gap Calculations

The highest occupied molecular orbital - lowest unoccupied molecular orbital energy gap for 5-bromo-1-methyl-4-nitro-1H-pyrazole reflects the electron-deficient nature imparted by the nitro and bromine substituents [7]. Computational studies on similar nitro-pyrazole compounds indicate that electron-withdrawing groups significantly increase the energy gap [7].

Related studies on pyrazole derivatives with electron-withdrawing substituents show energy gaps typically ranging from 4-6 eV, depending on the specific substitution pattern [7]. The combination of nitro and bromine groups is expected to produce a relatively large energy gap, indicating reduced reactivity in certain electronic transitions [7].

The energy gap calculations provide insights into the compound's optical properties and potential applications in electronic materials [7]. The electron-deficient character suggested by computational analysis aligns with the observed chemical behavior of nitro-bromopyrazoles [7].

Stability Parameters Under Various Conditions

The thermal stability of 5-bromo-1-methyl-4-nitro-1H-pyrazole is influenced by the presence of the nitro group, which can undergo decomposition at elevated temperatures [16]. Studies on related nitro-pyrazole compounds demonstrate that thermal decomposition typically occurs above 200°C, with the exact temperature depending on the substitution pattern [16].

The compound exhibits enhanced stability compared to more heavily nitrated pyrazole analogs [16]. Research on nitro-pyrazole isomers shows that the positioning of substituents significantly affects thermal stability, with certain arrangements providing superior thermal properties [16].

Chemical stability under ambient conditions is generally good, with the compound being stable when stored under inert atmosphere at low temperatures (2-8°C) [1] [4]. The combination of electron-withdrawing groups creates a stable electronic configuration that resists unwanted chemical transformations [6] [16].

Environmental factors such as pH, temperature, and the presence of other chemical species can influence the compound's stability . The electron-deficient nature of the molecule makes it less susceptible to oxidative degradation but potentially more reactive toward strong nucleophiles [7].

| Stability Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Storage Temperature | 2-8°C | Stable under inert atmosphere | [1] [4] |

| Thermal Decomposition | >200°C | Temperature-dependent decomposition | [16] |

| Chemical Stability | Ambient conditions | Good stability | [6] [16] |

| pH Sensitivity | Variable pH | Stability depends on conditions |